
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-nitroaniline. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for an extended period (e.g., 19-24 hours) to ensure complete reaction . The product is then purified through recrystallization to obtain the desired compound in high yield .
化学反応の分析
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
科学的研究の応用
Medicinal Chemistry: It has been evaluated for its anticonvulsant activity in animal models, showing promising results in reducing seizure activity.
Biological Research: The compound has been used as a probe to study the role of specific molecular targets in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
The exact mechanism of action of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as ion channels and receptors, in the central nervous system. These interactions can modulate neuronal activity and reduce the occurrence of seizures .
類似化合物との比較
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:
2-(2-Nitrophenyl)isoindoline-1,3-dione: Similar in structure but with a different substitution pattern on the phenyl ring.
2-(4-Fluorophenyl)isoindoline-1,3-dione: Contains a fluorine atom instead of a nitro group, leading to different chemical and biological properties.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for further research and development.
特性
分子式 |
C16H10N2O5 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
2-[2-(3-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c19-14(10-4-3-5-11(8-10)18(22)23)9-17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2 |
InChIキー |
YBSQWUGAQJALJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)
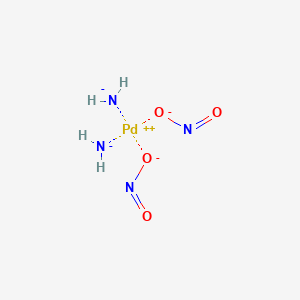
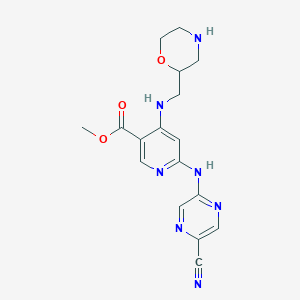
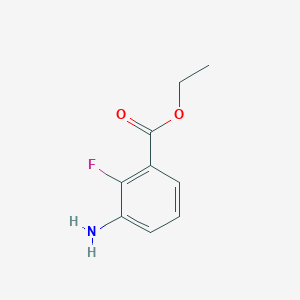
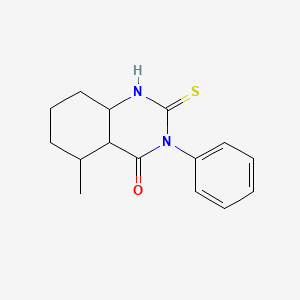
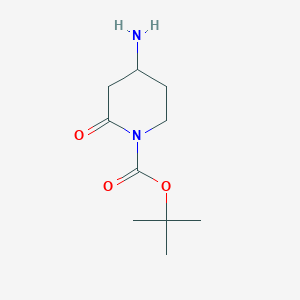
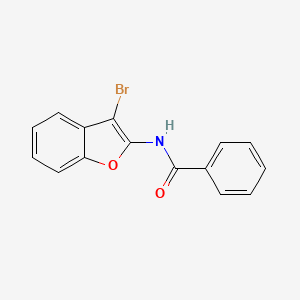
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
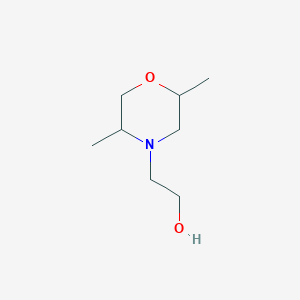
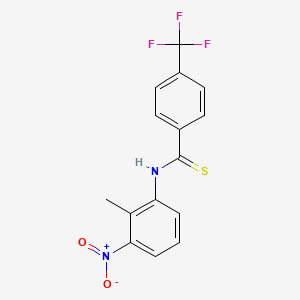
![Imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12335910.png)

